Cas no 1896311-79-7 ((4-Fluorophenyl)(1H-pyrazol-4-yl)methanol)
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-1116502
- 1896311-79-7
- (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol
- (4-Fluorophenyl)-(1H-pyrazol-4-yl)methanol
- 1H-Pyrazole-4-methanol, α-(4-fluorophenyl)-
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- Inchi: 1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13)
- InChI Key: AHUJZCAFVSUNNQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=NNC=1)O
Computed Properties
- Exact Mass: 192.06989108g/mol
- Monoisotopic Mass: 192.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- Density: 1.345±0.06 g/cm3(Predicted)
- Boiling Point: 395.0±32.0 °C(Predicted)
- pka: 13.20±0.20(Predicted)
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116502-0.05g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1116502-0.1g |
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| Enamine | EN300-1116502-0.25g |
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1896311-79-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1116502-0.5g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1116502-1.0g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
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$1229.0 | 2023-06-09 | ||
| Enamine | EN300-1116502-2.5g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1116502-5.0g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 5g |
$3562.0 | 2023-06-09 | ||
| Enamine | EN300-1116502-10.0g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 10g |
$5283.0 | 2023-06-09 | ||
| Enamine | EN300-1116502-1g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1116502-5g |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanol |
1896311-79-7 | 95% | 5g |
$2443.0 | 2023-10-27 |
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol: A Comprehensive Overview
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol, also known by its CAS number 1896311-79-7, is a chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by its methanol group bridging a 4-fluorophenyl ring and a 1H-pyrazol-4-yl moiety, making it a derivative of both phenolic and pyrazole compounds.
The structure of (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol is notable for its combination of electron-withdrawing and electron-donating groups, which can influence its reactivity and biological activity. The presence of the fluorine atom in the phenyl ring introduces unique electronic effects, potentially enhancing the compound's stability or bioavailability. Meanwhile, the pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is known for its versatility in chemical reactions and its role in various pharmacological agents.
Recent studies have explored the synthesis of (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol through various routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for research purposes. The compound's synthesis often involves the use of transition metal catalysts, which have been shown to significantly enhance reaction efficiency.
In terms of applications, (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol has been investigated for its potential as a precursor in drug design. Its structure lends itself well to further functionalization, allowing researchers to explore its role in developing new therapeutic agents. For instance, derivatives of this compound have been studied for their anti-inflammatory and antioxidant properties, which could be valuable in treating chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
Moreover, the compound has shown promise in agricultural applications, particularly as a potential fungicide or insecticide. Its ability to inhibit key enzymes involved in fungal growth or insect metabolism makes it a candidate for developing eco-friendly pest control solutions.
From an environmental standpoint, the stability and biodegradability of (4-Fluorophenyl)(1H-pyrazol-4-yil)methanol have been assessed to ensure minimal ecological impact during its production and application. Studies indicate that under certain conditions, the compound can undergo biodegradation through microbial action, reducing its persistence in the environment.
In conclusion, (4-fluorophenyl)(1H-pyrazol--l-methyl alcohol, with its CAS number 18963l l--79--7), represents a versatile chemical entity with diverse applications across multiple industries. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important compound in modern chemistry.
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